molecular formula C16H21NO3S3 B2945835 5-[4-(Cyclopentanesulfonyl)benzoyl]-1,2,5-dithiazepane CAS No. 1424181-78-1

5-[4-(Cyclopentanesulfonyl)benzoyl]-1,2,5-dithiazepane

Cat. No. B2945835
CAS RN: 1424181-78-1
M. Wt: 371.53
InChI Key: ZCEYXKUWWLXMJG-UHFFFAOYSA-N
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Description

The compound “5-[4-(Cyclopentanesulfonyl)benzoyl]-1,2,5-dithiazepane” is a complex organic molecule. It contains a dithiazepane ring, which is a seven-membered ring with two nitrogen and two sulfur atoms. Attached to this ring is a benzoyl group (a benzene ring attached to a carbonyl group), which is further substituted with a cyclopentanesulfonyl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzoyl and cyclopentanesulfonyl groups are likely to have significant effects on the overall shape and properties of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple polar functional groups could make it relatively polar, affecting its solubility in different solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future directions for this compound would depend on its intended use and the results of further studies. If it shows promising properties, it could be the subject of future research to optimize its synthesis, improve its properties, or explore new applications .

properties

IUPAC Name

(4-cyclopentylsulfonylphenyl)-(1,2,5-dithiazepan-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3S3/c18-16(17-9-11-21-22-12-10-17)13-5-7-15(8-6-13)23(19,20)14-3-1-2-4-14/h5-8,14H,1-4,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCEYXKUWWLXMJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCSSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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